4-Npmgp
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Overview
Description
This compound is characterized by its unique structure, which includes a nitrophenyl group and multiple hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Npmgp involves several steps, starting with the preparation of the nitrophenyl group and the subsequent attachment of the phosphate group. One common method involves the reaction of 4-nitrophenol with a suitable phosphorylating agent under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Npmgp undergoes various chemical reactions, including reduction, substitution, and hydrolysis. One notable reaction is the catalytic reduction of the nitrophenyl group to form 4-aminophenyl derivatives. This reaction is often carried out using reducing agents such as sodium borohydride in the presence of metal catalysts like nickel or palladium. The compound can also undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups, leading to the formation of diverse derivatives. Additionally, hydrolysis of the phosphate group can occur under acidic or basic conditions, resulting in the release of phosphate ions .
Scientific Research Applications
4-Npmgp has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a reagent for the synthesis of various organic compounds and as a catalyst in certain reactions In biology, this compound is employed in enzyme assays and as a substrate for studying enzyme kineticsIndustrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-Npmgp involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a substrate for enzymes, undergoing enzymatic transformations that result in the formation of active metabolites. These metabolites can then interact with specific molecular targets, such as proteins or nucleic acids, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-Npmgp can be compared with other similar compounds, such as 4-nitrophenol and its derivatives. While 4-nitrophenol is a simpler molecule with fewer functional groups, this compound’s additional hydroxyl and phosphate groups provide it with unique chemical properties and reactivity. This makes this compound more versatile in various chemical reactions and applications. Other similar compounds include 4-aminophenol and its derivatives, which share some structural similarities but differ in their reactivity and applications .
Properties
IUPAC Name |
(4-nitrophenyl) [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO16P/c20-5-9-11(21)14(24)16(26)18(33-9)35-36(30,34-8-3-1-7(2-4-8)19(28)29)31-6-10-12(22)13(23)15(25)17(27)32-10/h1-4,9-18,20-27H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16-,17+,18-,36?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPRDNCUIALAO-PVIAXDFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCC2C(C(C(C(O2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26NO16P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101455-34-9 |
Source
|
Record name | 4-Nitrophenyl-(alpha)-mannopyranoside 6-(alpha-glucopyranosyl phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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